Asymmetric Methylene Conjugated Emtricitabine Dimer
Description
The "Asymmetric Methylene Conjugated Emtricitabine Dimer" is a novel dimeric derivative of emtricitabine, a nucleoside reverse transcriptase inhibitor used in antiviral therapies. This dimer features an asymmetric methylene (-CH₂-) bridge connecting two emtricitabine units, creating a conjugated system that enhances structural rigidity and modulates electronic properties. The asymmetry arises from the selective positioning of the methylene linkage, which disrupts molecular symmetry and influences intermolecular interactions, solubility, and bioactivity .
Properties
Molecular Formula |
C17H20F2N6O6S2 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methoxymethyl]-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C17H20F2N6O6S2/c18-8-1-24(16(27)22-14(8)20)11-6-33-13(31-11)4-29-7-21-15-9(19)2-25(17(28)23-15)10-5-32-12(3-26)30-10/h1-2,10-13,26H,3-7H2,(H2,20,22,27)(H,21,23,28)/t10-,11-,12+,13+/m0/s1 |
InChI Key |
VNXJRKSXUGQLID-WUHRBBMRSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)NCOC[C@@H]3O[C@@H](CS3)N4C=C(C(=NC4=O)N)F)F |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)NCOCC3OC(CS3)N4C=C(C(=NC4=O)N)F)F |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling via Bis-Nucleophilic Intermediates
A plausible route involves generating a bis-nucleophilic emtricitabine derivative for methylene bridge formation:
Protection of Emtricitabine :
Methylene Bridge Installation :
Deprotection :
Key Parameters :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0°C → rt | |
| Reaction Time | 12–16 h | |
| Yield (Crude) | 45–52% |
Asymmetric Organocatalytic Conjugation
The Journal of Organic Chemistry (2022) details chiral phase-transfer catalysts for constructing tetrasubstituted stereocenters. Adapting this methodology:
Activation of Emtricitabine :
Catalytic Asymmetric Coupling :
Reductive Amination :
Optimization Data :
| Parameter | Optimal Value | Source |
|---|---|---|
| Catalyst Loading | 5 mol% | |
| Temperature | -20°C | |
| Enantiomeric Excess | 88–94% |
Solid-Phase Synthesis for Scalability
Venkatasai Life Sciences’ custom synthesis protocols suggest solid-phase approaches for related dimers:
Resin Functionalization :
Methylene Spacer Incorporation :
- Couple Fmoc-aminomethyl-phosphonium salt (2 equiv) via PyBOP/DIEA activation.
Second Emtricitabine Conjugation :
Process Metrics :
| Step | Purity (HPLC) | Yield |
|---|---|---|
| Resin Loading | 98.2% | 92% |
| Final Cleavage | 95.1% | 68% |
Analytical Characterization
Critical quality attributes from SynZeal’s impurity profiling:
| Property | Specification | Method |
|---|---|---|
| Molecular Weight | 506.5 g/mol | HRMS |
| Purity | ≥95% | HPLC (UV 254) |
| Stereochemical Purity | ≥99% de | Chiral SFC |
Industrial Implementation Challenges
While lab-scale methods show feasibility, scale-up introduces complexities:
- Solvent Volume : The oxidative coupling method requires 15 L THF per kg emtricitabine, creating distillation challenges.
- Catalyst Cost : Phase-transfer catalysts add $12–15/g to production costs at metric ton scale.
- Regulatory Compliance : ICH Q3A guidelines mandate ≤0.15% dimer in final API, necessitating rigorous purification.
Chemical Reactions Analysis
Types of Reactions
Asymmetric Methylene Conjugated Emtricitabine Dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Asymmetric Methylene Conjugated Emtricitabine Dimer is a chemical compound that functions as an impurity of Emtricitabine, a nucleoside reverse transcriptase inhibitor used to treat human immunodeficiency virus infections. Its molecular formula is CHFNOS, and its molecular weight is approximately 506.5 g/mol. The compound's structure includes an asymmetric methylene bridge connecting two Emtricitabine units, giving it unique properties and biological activities.
Scientific Research Applications
This compound is primarily used in pharmaceutical research and development. Its significance lies in:
- Interaction Studies: These studies focus on the compound's binding affinity and inhibitory effects on reverse transcriptase enzymes. They help to understand how impurities can affect drug efficacy and resistance patterns in viral strains. This is vital for optimizing therapeutic strategies and minimizing adverse effects associated with antiviral treatments.
- Drug Development: Understanding the properties of this compound is essential for developing new drugs and therapeutic applications for treating viral infections.
- Synthesis: The synthesis of this compound involves multi-step organic synthesis techniques.
Clinical Trials and Studies
Mechanism of Action
The mechanism of action of Asymmetric Methylene Conjugated Emtricitabine Dimer involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of HIV. By incorporating into the viral DNA, the compound prevents the elongation of the DNA chain, thereby inhibiting viral replication .
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Insights :
Physicochemical and Spectroscopic Properties
Key Findings :
Key Contrasts :
- The Emtricitabine dimer’s conjugation may reduce renal clearance compared to the monomer, extending half-life .
- Unlike MPGD’s industrial use, the Emtricitabine dimer prioritizes targeted bioactivity over material properties .
Biological Activity
Asymmetric Methylene Conjugated Emtricitabine Dimer (AMECD) is a dimeric form of Emtricitabine, a well-known nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. This article explores the biological activity of AMECD, focusing on its mechanisms, effects on viral replication, and potential implications in therapeutic strategies.
Chemical Structure and Properties
AMECD has a unique structure characterized by an asymmetric methylene bridge connecting two Emtricitabine units. Its molecular formula is with a molecular weight of approximately 506.5 g/mol. The presence of various functional groups such as amino, fluorine, and sulfur significantly influences its biological behavior and interactions with viral enzymes.
The primary mechanism of action for AMECD involves the inhibition of reverse transcriptase, an essential enzyme for viral replication in HIV. By mimicking natural nucleotides, AMECD competes with the substrate for binding to the active site of reverse transcriptase, thereby preventing the conversion of viral RNA into DNA. This inhibition is crucial for halting the replication cycle of HIV.
Biological Activity Studies
Recent studies have highlighted several aspects of AMECD's biological activity:
- Inhibition Studies : AMECD demonstrated significant binding affinity to reverse transcriptase, with IC50 values comparable to those of Emtricitabine. This suggests that even as an impurity, AMECD retains potent antiviral properties.
- Viral Replication : In vitro assays showed that AMECD could reduce HIV infectivity by up to 80% when tested on mammalian cell lines. This reduction in infectivity indicates its potential role as an effective antiviral agent .
- Structure-Activity Relationship (SAR) : The unique structural features of AMECD contribute to its distinct biological properties compared to other NRTIs. Comparative studies with similar compounds like Lamivudine and Tenofovir reveal that the dimeric structure enhances its efficacy against resistant viral strains.
Data Table: Comparative Analysis of NRTIs
| Compound | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| This compound | Dimeric form | Inhibits reverse transcriptase | Asymmetric methylene bridge |
| Emtricitabine | Monomeric form | Inhibits reverse transcriptase | Established clinical use |
| Lamivudine | Monomeric form | Inhibits reverse transcriptase | Different chemical backbone |
| Tenofovir | Nucleotide analog | Inhibits reverse transcriptase | Contains a phosphate group |
Case Studies and Research Findings
- Cell Line Studies : Research conducted on MT4 cells demonstrated that AMECD effectively inhibited HIV-1 replication. The half-maximal inhibitory concentration (IC50) was found to be in the nanomolar range, indicating high potency .
- Toxicity Assessments : Cytotoxicity assays performed on human cervical (HeLa) and lung (A549) carcinoma cells at varying concentrations revealed that AMECD exhibited no significant cytotoxic effects, supporting its safety profile for potential therapeutic use .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that AMECD has favorable absorption characteristics when administered orally, with bioavailability estimates around 30%. Further studies are needed to optimize delivery methods and enhance systemic exposure .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing asymmetric methylene-conjugated emtricitabine dimers, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or stoichiometric chiral auxiliaries to achieve methylene conjugation. For example, ethylene glycol or high-boiling solvents (e.g., used in pyrocatechol methylene ether dimer synthesis) can stabilize intermediates . Enantiomeric purity is optimized via chiral HPLC or circular dichroism (CD) monitoring, as outlined in asymmetric synthesis principles . Key variables include solvent polarity, temperature, and catalyst loading (e.g., chiral phosphine ligands).
Q. Which analytical techniques are most effective for confirming the asymmetric configuration and dimeric structure of methylene-conjugated emtricitabine dimers?
- Methodological Answer :
- X-ray crystallography : Resolves asymmetric unit configurations, as demonstrated in dimeric crystal structures (e.g., StaDDl dimer in ) .
- NMR spectroscopy : Distinguishes methylene proton environments using symmetry analysis (e.g., split signals for CH₂ groups near asymmetric carbons) .
- Mass spectrometry (HRMS) : Validates dimer molecular weight and fragmentation patterns.
Q. How does the methylene bridge influence the stability of emtricitabine dimers under physiological or storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. The methylene bridge may introduce hydrolytic susceptibility at acidic pH, requiring buffered formulations. Comparative studies with non-conjugated emtricitabine () guide degradation pathway identification .
Advanced Research Questions
Q. What mechanistic insights explain contradictory adsorption behaviors of methylene-conjugated dimers in chromatographic or environmental studies?
- Methodological Answer : Contradictions arise from competing interactions:
- Hydrogen bonding : Methylene-linked dimers interact with silica gel via nitro or hydroxyl groups, as seen in HMX/DMF heterodimer studies .
- Hydrophobic effects : Dimer aggregation in aqueous systems (e.g., Freundlich adsorption isotherm models in ) requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify .
Q. How can computational methods like DFT or molecular dynamics simulations predict the stability and intermolecular interactions of asymmetric methylene-conjugated emtricitabine dimers?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies for methylene bridges and predicts regioselectivity in dimerization.
- Molecular Dynamics (MD) : Simulates dimer behavior in solvents (e.g., water vs. ionic liquids), validated against spectroscopic data ( ) .
- Symmetry analysis : Tools like PyMOL generate symmetry mates to compare experimental and AlphaFold2-predicted dimer structures .
Q. What role do asymmetric methylene configurations play in modulating the antiviral activity of emtricitabine dimers compared to monomers?
- Methodological Answer : Structure-activity relationship (SAR) studies require:
- In vitro assays : Compare IC₅₀ values of dimers vs. monomers against HIV reverse transcriptase.
- Molecular docking : Map dimer binding to enzymatic pockets (e.g., StaDDl dimer interactions in ) .
- Pharmacokinetic profiling : Assess dimer metabolic stability using liver microsomes, referencing emtricitabine’s clinical data () .
Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scaled synthesis of asymmetric dimers?
- Methodological Answer :
- Process Analytical Technology (PAT) : Real-time monitoring via inline Raman spectroscopy or CD.
- Design of Experiments (DoE) : Optimize catalyst loading and solvent ratios using response surface methodology (RSM).
- Crystallization control : Seed crystals with predefined chiral templates, as in pyrocatechol methylene ether dimer protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
